molecular formula C12H16N4O2 B14392303 4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide CAS No. 88561-45-9

4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide

Cat. No.: B14392303
CAS No.: 88561-45-9
M. Wt: 248.28 g/mol
InChI Key: JGBQDGDADMSBJE-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropylamino group attached to a pyridine ring, along with two dimethylcarboxamide groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of cyclopropylamine and dimethylpyridine-2,6-dicarboxylic acid as starting materials. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylamino)-N~2~,N~6~-dimethylpyridine-2,6-dicarboxamide is unique due to its specific combination of functional groups and the presence of the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

88561-45-9

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

4-(cyclopropylamino)-2-N,6-N-dimethylpyridine-2,6-dicarboxamide

InChI

InChI=1S/C12H16N4O2/c1-13-11(17)9-5-8(15-7-3-4-7)6-10(16-9)12(18)14-2/h5-7H,3-4H2,1-2H3,(H,13,17)(H,14,18)(H,15,16)

InChI Key

JGBQDGDADMSBJE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=N1)C(=O)NC)NC2CC2

Origin of Product

United States

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